molecular formula C10H9FN2O2S2 B11790179 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B11790179
M. Wt: 272.3 g/mol
InChI Key: HEORMZXECATMQI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2O2S2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)thiazol-2-amine: This compound lacks the methylsulfonyl group, which may affect its biological activity and chemical properties.

    4-(4-Methoxyphenyl)thiazol-2-amine: The presence of a methoxy group instead of a fluorine atom can lead to different reactivity and applications.

    4-(4-Chlorophenyl)thiazol-2-amine:

Each of these similar compounds has unique properties and applications, highlighting the importance of structural variations in determining the compound’s behavior and utility.

Properties

Molecular Formula

C10H9FN2O2S2

Molecular Weight

272.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)

InChI Key

HEORMZXECATMQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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